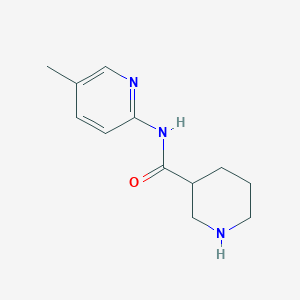
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 1094793-21-1 . It has a molecular weight of 211.31 . The compound is typically stored at room temperature and is available in liquid form . The IUPAC name for this compound is 2-[4-(cyclobutylcarbonyl)-1-piperazinyl]ethanamine .
Molecular Structure Analysis
The InChI code for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is 1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 211.31 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1094793-21-1 . It is used in various chemical synthesis processes due to its unique structure. The compound has a molecular weight of 211.31 .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and this compound serves as one such standard .
Development of Anti-Cancer Drugs
There is ongoing research into the development of compounds that target Poly (ADP-Ribose) Polymerase in human breast cancer cells . A number of uracil amides, including “2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine”, have shown potential in this area .
Inhibition of Catalytical Activity of PARP1
The compound has been found to inhibit the catalytical activity of PARP1, a protein involved in DNA repair . This makes it a potential candidate for use in cancer treatments .
Enhancement of Cleavage of PARP1
In addition to inhibiting the catalytical activity of PARP1, the compound also enhances the cleavage of PARP1 . This dual action could potentially increase its effectiveness in cancer treatments .
Increase in CASPASE 3/7 Activity
The compound has been found to increase CASPASE 3/7 activity . CASPASE 3/7 are crucial enzymes involved in programmed cell death, or apoptosis . Therefore, this compound could potentially be used to induce apoptosis in cancer cells .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSZMYILANKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





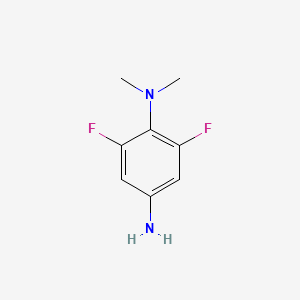


![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
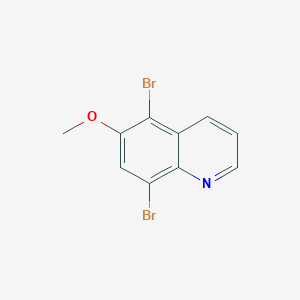
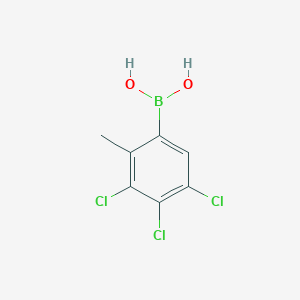
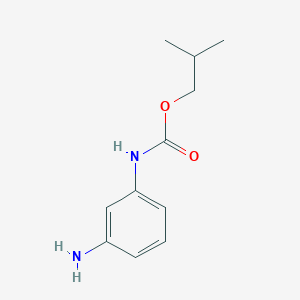


![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)

